Clopidogrel Bisulfate

Description

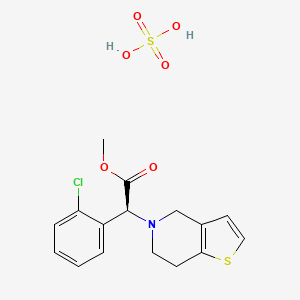

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016080 | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-66-6, 144077-07-6, 113665-84-2 | |

| Record name | Clopidogrel bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel bisulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clopidogrel bisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clopidogrel bisulfate mechanism of action on P2Y12 receptor

An In-Depth Technical Guide to the Mechanism of Action of Clopidogrel Bisulfate on the P2Y12 Receptor

Abstract

This compound is a cornerstone of antiplatelet therapy, pivotal in the management and prevention of atherothrombotic events. As a thienopyridine-class prodrug, its therapeutic efficacy is entirely dependent on its metabolic conversion to a potent, active metabolite.[1] This guide provides a detailed mechanistic exploration of clopidogrel's action, targeting researchers, scientists, and drug development professionals. We will dissect the metabolic activation pathway, the molecular intricacies of its irreversible interaction with the platelet P2Y12 receptor, the subsequent disruption of intracellular signaling cascades, and the validated experimental methodologies used to characterize its pharmacodynamic effects. This document serves as a comprehensive technical resource, grounded in authoritative scientific literature, to elucidate the precise mechanism by which clopidogrel modulates platelet function.

The Central Role of the P2Y12 Receptor in Platelet Activation

Platelets are anucleated cell fragments essential for hemostasis, but their inappropriate activation can lead to thrombosis, the underlying cause of myocardial infarction and ischemic stroke.[2] Adenosine diphosphate (ADP) is a key platelet agonist released from dense granules of activated platelets and damaged cells, amplifying the thrombotic response.[3] ADP exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[4][5]

-

P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium and induces platelet shape change and initial, weak aggregation.[4]

-

P2Y12 Receptor: Coupled to the inhibitory G protein (Gi), its activation is crucial for the amplification and stabilization of the platelet aggregate.[3][4]

The P2Y12 receptor is the primary target of clopidogrel and other thienopyridine antiplatelet drugs.[6][7] Its activation by ADP initiates a critical signaling cascade that sustains platelet activation, making it a highly strategic target for antithrombotic therapies.[3]

Clopidogrel: From Oral Prodrug to Irreversible Inhibitor

Clopidogrel itself is an inactive prodrug; it has no inherent antiplatelet activity and requires hepatic biotransformation to become effective.[8][9][10] This metabolic activation is a critical and variable step that dictates the drug's efficacy.

Pharmacokinetics and Hepatic Metabolism

Following oral administration, clopidogrel is rapidly absorbed from the intestine.[11][12] Its metabolic fate is split between two primary pathways:

-

Inactive Pathway (≈85%): The vast majority of the absorbed clopidogrel is rapidly hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, which is the main circulating metabolite but has no antiplatelet effect.[11][12][13]

-

Active Pathway (≈15%): The remaining portion undergoes a two-step oxidative process mediated by the hepatic Cytochrome P450 (CYP) enzyme system to generate the active thiol metabolite.[11][12]

Several CYP isoenzymes are involved in this activation, with CYP2C19 playing a major role, alongside others like CYP3A4, CYP1A2, and CYP2B6.[11][12][14] The genetic polymorphism of CYP enzymes, particularly CYP2C19, is a primary reason for the significant inter-patient variability in response to clopidogrel.[11][13][15]

Caption: Metabolic pathways of this compound.

Molecular Mechanism of P2Y12 Inhibition

The generated active thiol metabolite is highly unstable but potently effective, selectively targeting the P2Y12 receptor.

Irreversible Covalent Modification

The core mechanism of action is the selective and irreversible binding of the active metabolite to the P2Y12 receptor.[2][9] The metabolite's reactive thiol group forms a covalent disulfide bridge with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[6][16] Studies have pointed to the involvement of Cys97 (in the first extracellular loop) and potentially Cys17 and Cys270 as key sites for this interaction.[6][16][17]

This covalent bond permanently inactivates the receptor. Because platelets are anucleated and cannot synthesize new proteins, the inhibition lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][12] Normal platelet function is only restored as new platelets are released into circulation.[2]

Disruption of Receptor Structure and Function

Beyond simply blocking the ADP binding site, the covalent modification by clopidogrel's active metabolite has further structural consequences. Research has shown that P2Y12 receptors exist as homooligomeric complexes within specialized membrane microdomains known as lipid rafts.[6][17] The active metabolite induces the breakdown of these functional oligomers into dimeric and monomeric forms, causing them to partition out of the lipid rafts.[6][17] This disruption of the receptor's native structural organization is a key part of the mechanism that ablates its signaling capability.[6]

Downstream Consequences of P2Y12 Blockade

The irreversible inactivation of the P2Y12 receptor blocks its ability to couple with its cognate Gi protein, leading to a cascade of downstream effects that ultimately prevent platelet aggregation.

-

Adenylyl Cyclase Disinhibition: Normally, ADP binding to P2Y12 activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[16] By blocking the P2Y12 receptor, clopidogrel prevents this inhibition. This results in sustained or increased intracellular levels of cyclic adenosine monophosphate (cAMP).[18]

-

VASP Phosphorylation: Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key substrate proteins, most notably the Vasodilator-Stimulated Phosphoprotein (VASP).[16][18] The phosphorylation state of VASP is a highly specific downstream marker of P2Y12 receptor activity; high levels of phosphorylated VASP (P-VASP) correlate with effective P2Y12 inhibition.[19]

-

Inhibition of GPIIb/IIIa Activation: The ultimate consequence of the P2Y12-Gi signaling pathway is the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[2][4] This receptor is the final common pathway for platelet aggregation, binding fibrinogen to cross-link adjacent platelets.[4] By disrupting the upstream signaling cascade, clopidogrel prevents the "inside-out" signaling required to activate GPIIb/IIIa, thereby inhibiting platelet aggregation induced by ADP and attenuating aggregation from other agonists.[2][9]

Caption: P2Y12 signaling and its irreversible inhibition by clopidogrel.

Methodologies for Assessing P2Y12 Inhibition

The validation of P2Y12 antagonism by clopidogrel relies on a suite of well-established laboratory techniques. The choice of assay depends on whether the desired endpoint is a global measure of platelet function or a specific molecular event.

Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for monitoring the effects of antiplatelet agents.[20][21] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Experimental Protocol: Light Transmission Aggregometry

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to prepare platelet-rich plasma (PRP), which remains in the supernatant.[20]

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to prepare platelet-poor plasma (PPP).

-

-

Assay Procedure:

-

Place a cuvette with PPP into the aggregometer and calibrate it to 100% light transmission.

-

Place a cuvette with PRP into the aggregometer and calibrate it to 0% light transmission.

-

Add a specific concentration of ADP (e.g., 5-20 µM) to the PRP cuvette to induce aggregation.[20]

-

Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.[20]

-

-

Data Analysis:

-

The primary endpoint is the maximum platelet aggregation (%), calculated from the change in light transmission.

-

The effect of clopidogrel is quantified by comparing the maximal aggregation in post-treatment samples to pre-treatment (baseline) samples.[22]

-

Causality: This protocol provides a direct functional readout of the entire platelet activation process. A reduction in ADP-induced aggregation post-clopidogrel demonstrates the drug's efficacy in blocking the final physiological outcome of P2Y12 signaling.

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Flow Cytometry: VASP Phosphorylation Assay

This highly specific assay directly measures the phosphorylation state of VASP, providing a precise readout of the P2Y12 signaling pathway's status.[19][23]

Experimental Protocol: VASP Phosphorylation Analysis

-

Sample Preparation and Stimulation:

-

Collect whole blood into a citrated tube.

-

Aliquot blood into two tubes. Add Prostaglandin E1 (PGE1) to both tubes. PGE1 activates adenylyl cyclase and induces maximal VASP phosphorylation.

-

Add ADP to one of the tubes. In the absence of a P2Y12 inhibitor, ADP will activate the receptor and lead to VASP dephosphorylation.[19] The other tube (PGE1 only) serves as the control for maximal phosphorylation.

-

-

Fixation and Permeabilization:

-

Immediately fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state.

-

Permeabilize the platelet membrane to allow intracellular antibody staining.

-

-

Antibody Staining:

-

Incubate the cells with fluorescently-labeled antibodies: one against a general platelet marker (e.g., CD61) and another specific for phosphorylated VASP (P-VASP).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the platelet population (CD61-positive).

-

Measure the mean fluorescence intensity (MFI) of the P-VASP signal in the PGE1+ADP sample and the PGE1-only sample.

-

Calculate the Platelet Reactivity Index (PRI) to quantify the level of P2Y12 inhibition.[23]

-

Causality: This protocol is self-validating by using internal controls (PGE1 alone vs. PGE1+ADP). It directly interrogates the specific downstream signaling event (VASP phosphorylation) controlled by the P2Y12-cAMP axis, providing a more mechanistic assessment of drug action than global aggregation assays.[19]

Radioligand Binding Assays

These assays are used to directly measure the binding of ligands to the P2Y12 receptor, allowing for the determination of receptor number and binding affinity (KD) or inhibitory constants (Ki) for antagonists.[24][25]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare platelet membrane fractions from blood samples or use cell lines expressing the human P2Y12 receptor.

-

Assay Setup:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413).[24]

-

Add increasing concentrations of the unlabeled test compound (e.g., clopidogrel active metabolite).

-

-

Incubation and Separation:

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly separate the bound radioligand from the free (unbound) radioligand, typically by vacuum filtration through a glass fiber filter that traps the membranes.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that inhibits 50% of radioligand binding).

-

Calculate the Ki value, which represents the affinity of the competitor for the receptor.[25]

-

Causality: This method provides direct evidence of a compound's interaction at the receptor level. It is a fundamental tool in drug discovery for quantifying the potency of new P2Y12 antagonists and confirming their target engagement.[25][26]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the P2Y12 receptor and its inhibition.

| Parameter | Value | Method | Significance | Reference(s) |

| P2Y12 Receptors per Platelet (Human) | 425 ± 50 sites | Radioligand Binding ([3H]PSB-0413) | Quantifies the number of drug targets on a single platelet. | [24] |

| KD of [3H]PSB-0413 (Human Platelets) | 3.3 ± 0.6 nM | Radioligand Binding | Represents the affinity of a standard antagonist radioligand for the P2Y12 receptor. | [24] |

| Ki of Clopidogrel AM | Not directly measurable due to covalent binding | Inferred from functional assays | The irreversible nature prevents standard equilibrium Ki calculation. | [8] |

| P2Y12 Receptor Blockade (in vitro) | Clopidogrel AM: 93.0% | 33P-2MeSADP Binding Assay | Demonstrates the high degree of receptor occupancy achievable by the active metabolite. | [26] |

| Inhibition of Aggregation (75mg/day) | 50-60% (at steady state) | Light Transmission Aggregometry | Reflects the typical pharmacodynamic effect observed in clinical settings. | [10] |

Conclusion

The mechanism of action of this compound on the P2Y12 receptor is a multi-step process that begins with its essential metabolic activation and culminates in the complete and irreversible silencing of a critical platelet signaling hub. The active thiol metabolite's formation of a covalent disulfide bond with the P2Y12 receptor is the definitive molecular event. This action disrupts the receptor's structure and function, preventing ADP-mediated Gi signaling, which in turn maintains intracellular cAMP levels and VASP phosphorylation, ultimately inhibiting the activation of the GPIIb/IIIa complex and preventing platelet aggregation. Understanding this detailed mechanism, from hepatic metabolism to receptor-level interaction and downstream signaling, is fundamental for the rational development of new antiplatelet therapies and for interpreting the clinical variability observed in patients.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. scispace.com [scispace.com]

- 8. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. ClinPGx [clinpgx.org]

- 12. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clopidogrel (Plavix) – CYP2C19 – MyDrugGenome [mydruggenome.org]

- 16. researchgate.net [researchgate.net]

- 17. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. machaondiagnostics.com [machaondiagnostics.com]

- 22. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]

- 24. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Clopidogrel's Active Metabolite

Section 1: Introduction - The Challenge of a Highly Unstable, Active Metabolite

Clopidogrel is a cornerstone of antiplatelet therapy, yet its clinical efficacy is governed not by the parent drug, but by a pharmacologically active metabolite.[1] As a prodrug, clopidogrel requires hepatic bioactivation to exert its therapeutic effect of irreversibly inhibiting the platelet P2Y12 receptor.[2] This guide delves into the complex in vivo journey of this critical active metabolite. For researchers and drug development professionals, understanding its formation, disposition, and the nuances of its quantification is paramount. The primary challenge in studying its pharmacokinetics lies in its inherent chemical instability; the reactive thiol group that is essential for its pharmacological activity also makes it highly susceptible to degradation in biological matrices, necessitating specialized analytical strategies.[3][4][5] This guide provides a technical framework for navigating these complexities, from understanding the metabolic pathways to implementing robust, self-validating bioanalytical protocols.

Section 2: The Bioactivation Gauntlet: From Prodrug to Active Moiety

The conversion of clopidogrel from an inactive prodrug to its active form is an inefficient and complex metabolic process, with the majority of an oral dose being diverted away from the activation pathway. After intestinal absorption, approximately 85% of clopidogrel is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, which is the main circulating metabolite but possesses no antiplatelet activity.[2][3][6]

The remaining 15% of the dose undergoes a critical two-step oxidative process in the liver to yield the active metabolite.[3][6]

-

Step 1: Formation of 2-oxo-clopidogrel: The parent clopidogrel is first oxidized to an intermediate, 2-oxo-clopidogrel. This reaction is catalyzed by several cytochrome P450 (CYP) isoenzymes, primarily CYP1A2, CYP2B6, and CYP2C19.[2][7][8]

-

Step 2: Formation of the Active Thiol Metabolite (R-130964 or clopi-H4): The intermediate 2-oxo-clopidogrel is further oxidized to the active thiol metabolite.[2][9] This step is also mediated by multiple CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 being significant contributors.[2][7][8] Of the various isomers formed, the H4 isomer has been identified as the sole active form responsible for the antiplatelet effect in vivo.[2]

The causality behind this multi-enzyme dependency is a key source of interindividual variability in patient response to clopidogrel therapy.

Section 3: Pharmacokinetic Profile of the Active Thiol Metabolite (H4 Isomer)

Due to extensive first-pass metabolism, plasma concentrations of the parent clopidogrel are extremely low and often below the limit of quantification.[2][7] Consequently, the pharmacokinetic focus shifts entirely to its active and inactive metabolites. The active thiol metabolite is formed rapidly, but its exposure is transient and characterized by significant inter-patient variability. This variability is a direct consequence of the complex enzymatic activation pathway and is influenced by genetics, co-morbidities, and concomitant medications. Studies in patients with cardiovascular disease have shown that pharmacokinetic parameters for the active H4 isomer are generally lower than those observed in healthy volunteers, suggesting that the disease state itself may impact drug metabolism or absorption.[10][11][12]

Section 4: Key Determinants of Exposure: The Central Role of CYP2C19

The single most critical factor influencing the pharmacokinetics of clopidogrel's active metabolite is genetic variation in the CYP2C19 gene.[13][14] This enzyme plays a substantial role in both oxidative steps of the activation pathway.[2][7]

-

Loss-of-Function Alleles (e.g., CYP2C192, CYP2C193): Individuals carrying these alleles are classified as "intermediate" or "poor metabolizers".[15] They exhibit significantly reduced CYP2C19 enzyme activity, leading to impaired conversion of clopidogrel to its active metabolite.[16] This results in lower plasma concentrations of the active metabolite, diminished platelet inhibition, and a well-documented increased risk of adverse cardiovascular events, such as stent thrombosis.[13][14][16]

-

Gain-of-Function Allele (e.g., CYP2C19*17): Carriers of this allele are "ultra-rapid metabolizers" and may have increased active metabolite formation.[13][15] While this can enhance the antiplatelet response, it has also been associated with a higher risk of bleeding.[13]

The profound impact of these genetic polymorphisms has led regulatory bodies like the FDA to issue a boxed warning, advising clinicians to consider alternative treatments for patients identified as CYP2C19 poor metabolizers.[14][15]

Section 5: A Self-Validating Protocol for In Vivo Quantification

The accurate quantification of the clopidogrel active metabolite is non-trivial due to the ex vivo instability of the thiol group.[3][4] A robust and self-validating protocol is essential for generating reliable pharmacokinetic data. The cornerstone of this methodology is immediate chemical stabilization of the thiol group at the time of blood collection.

Causality of Experimental Choices:

-

Immediate Derivatization: The thiol metabolite degrades within minutes in plasma.[4] To prevent artificial lowering of concentrations due to ex vivo degradation, an alkylating reagent must be present in the blood collection tube. This reagent covalently binds to the thiol group, forming a stable derivative that can be accurately measured.

-

Choice of Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (BMAP or MPB) is the industry-standard reagent.[17][18][19] It reacts rapidly and specifically with the thiol group to form a stable thioether product (CAMD) suitable for LC-MS/MS analysis.[5]

-

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the required method due to its high sensitivity and selectivity, which are necessary to measure the low picogram-to-nanogram per milliliter concentrations typically observed in plasma.[3][18][20]

-

Internal Standard: A stable isotope-labeled or structural analog internal standard of the derivatized metabolite is crucial for a self-validating system.[20][21] It is added at a known concentration to all samples and standards early in the preparation process to account for variability in sample extraction and matrix effects during ionization, ensuring accuracy and precision.

Step-by-Step Experimental Protocol:

-

Preparation of Collection Tubes:

-

Prepare a stock solution of the derivatizing agent (e.g., 50 mM BMAP in acetonitrile).

-

For each 1 mL blood sample, pre-load a collection tube (e.g., polypropylene tube containing K2EDTA anticoagulant) with 10 µL of the BMAP solution.[22] This ensures the stabilizer is immediately available upon blood entry.

-

-

Blood Sampling and Stabilization:

-

Collect whole blood directly into the prepared, pre-loaded tubes.

-

Immediately after collection, gently invert the tube 8-10 times to ensure complete mixing of the blood with the anticoagulant and the BMAP stabilizing agent. The derivatization reaction begins instantly.[18]

-

-

Plasma Separation:

-

Within 30-60 minutes of collection, centrifuge the stabilized blood sample (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully transfer the supernatant (stabilized plasma) to a new, clearly labeled tube. Samples can now be stored frozen (e.g., at -80°C) until analysis. The derivatized metabolite is stable under these conditions.[20][22]

-

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples.

-

To a defined volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Perform sample clean-up to remove proteins and phospholipids that interfere with analysis. Protein precipitation is a common method: add 3-4 volumes of cold acetonitrile, vortex vigorously, and centrifuge at high speed to pellet the precipitated proteins.[18]

-

Carefully transfer the clean supernatant to a new tube or 96-well plate for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with gradient elution to separate the derivatized analyte and internal standard from other matrix components.[18]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[3]

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the derivatized analyte and the internal standard, ensuring maximum sensitivity and specificity.[3][23]

-

Section 6: Quantitative Pharmacokinetic Parameters

Using the robust methodology described, it is possible to generate reliable pharmacokinetic profiles. The table below summarizes key parameters for the active H4 isomer, derived from a study in patients with cardiovascular disease receiving a maintenance dose of clopidogrel. It is important to note that these values exhibit high variability and can be significantly influenced by the factors discussed previously.

| Parameter | Clopidogrel Dose: 75 mg[10][11][12] |

| Analyte | Active Metabolite (H4 Isomer) |

| Cmax (ng/mL) | 7.13 ± 6.32 |

| AUCt (ng·h/mL) | 11.30 ± 9.58 |

Data represent mean ± standard deviation from patients with cardiovascular disease. Cmax = Maximum plasma concentration; AUCt = Area under the plasma concentration-time curve.

Section 7: Conclusion and Future Directions

The in vivo pharmacokinetics of clopidogrel's active metabolite are complex, defined by an inefficient, genetically-variable activation pathway and the compound's inherent instability. For scientists in drug development, a thorough understanding of this pathway and the implementation of a self-validating bioanalytical method centered on immediate chemical stabilization are not merely best practices—they are absolute requirements for generating meaningful data. Future research will continue to explore the roles of other enzymes and transporters in clopidogrel disposition and investigate novel formulations or co-therapies to overcome the limitations imposed by poor metabolizer genetics, aiming to provide a more consistent therapeutic response for all patients.

References

- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives | MDPI [mdpi.com]

- 7. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novapublishers.com [novapublishers.com]

- 9. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases | springermedizin.de [springermedizin.de]

- 11. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hcplive.com [hcplive.com]

- 15. CYP2C19 genetic variation and individualized clopidogrel prescription in a cardiology clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Journal of Biomedical Research [jbr-pub.org.cn]

- 20. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of CYP2C19 in Clopidogrel Metabolic Activation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that necessitates hepatic bioactivation to exert its therapeutic effect. A critical enzyme in this activation cascade is Cytochrome P450 2C19 (CYP2C19). Genetic polymorphisms within the CYP2C19 gene can significantly alter enzyme activity, leading to variable patient responses to clopidogrel, ranging from treatment failure and increased risk of thrombotic events to an elevated bleeding risk. This in-depth technical guide provides a comprehensive overview of the role of CYP2C19 in clopidogrel metabolic activation, tailored for researchers, scientists, and drug development professionals. We will explore the intricate mechanism of clopidogrel bioactivation, the prevalence and functional impact of key CYP2C19 genetic variants, the profound clinical implications of these variations, and detailed methodologies for assessing CYP2C19 status to guide personalized antiplatelet therapy.

Introduction: Clopidogrel and the P2Y12 Receptor

Clopidogrel is a thienopyridine-class antiplatelet agent widely prescribed for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS), recent myocardial infarction (MI), recent stroke, or established peripheral arterial disease.[1][2][3] Its mechanism of action involves the irreversible inhibition of the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[1][4] By blocking this receptor, clopidogrel's active metabolite prevents ADP-mediated platelet activation and aggregation, a crucial step in the formation of blood clots.[3][4][5] However, the clinical efficacy of clopidogrel is not uniform across all patients, a variability that is largely attributed to its complex metabolic activation pathway.

The Two-Step Metabolic Activation of Clopidogrel

Clopidogrel is administered as an inactive prodrug, and only a small fraction of the absorbed dose is converted into its active form.[5][6] The majority, approximately 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.[6][7] The remaining 15% undergoes a two-step oxidative process in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system, to generate the active thiol metabolite.[5][8][9]

Step 1: Formation of 2-oxo-clopidogrel: The initial step involves the oxidation of the parent clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel. Several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19, have been implicated in this conversion.[5][8][9]

Step 2: Generation of the Active Thiol Metabolite: The intermediate, 2-oxo-clopidogrel, is then further metabolized to the active thiol metabolite. This second oxidative step is also mediated by multiple CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[5][8][10] The resulting active metabolite contains a reactive thiol group that forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition.[5]

Visualizing the Metabolic Pathway

References

- 1. Clopidogrel - Wikipedia [en.wikipedia.org]

- 2. openheart.bmj.com [openheart.bmj.com]

- 3. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. novapublishers.com [novapublishers.com]

- 9. ClinPGx [clinpgx.org]

- 10. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Activation of Clopidogrel Bisulfate

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, exists as a prodrug requiring hepatic biotransformation to exert its therapeutic effect.[1][2][3][4] This technical guide provides a comprehensive exploration of the intricate metabolic pathway that converts clopidogrel bisulfate into its active thiol metabolite. We will delve into the sequential enzymatic reactions, the pivotal role of cytochrome P450 (CYP) isoenzymes, and the factors contributing to the well-documented interindividual variability in patient response. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of clopidogrel's mechanism of activation, from fundamental biochemistry to its clinical implications.

Introduction: The Clinical Imperative for Understanding Clopidogrel Metabolism

Clopidogrel is widely prescribed for the prevention of atherothrombotic events in patients with acute coronary syndrome, recent myocardial infarction, stroke, or established peripheral arterial disease.[5] Its efficacy hinges on the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][6][7] However, the clinical response to clopidogrel is notoriously variable, with a significant percentage of patients exhibiting "clopidogrel resistance," leading to an increased risk of adverse cardiovascular events.[8][9][10][11][12] This variability is largely attributed to the complexities of its metabolic activation. A thorough understanding of this process is therefore paramount for optimizing antiplatelet therapy and developing personalized treatment strategies.

The Two-Step Metabolic Activation Pathway: A Journey from Prodrug to Active Moiety

The conversion of clopidogrel to its active thiol metabolite is a two-step oxidative process that occurs predominantly in the liver.[1][6][13][14] Only a small fraction, approximately 15%, of the orally administered clopidogrel dose undergoes this activation pathway, while the majority (around 85%) is rapidly hydrolyzed by esterases to an inactive carboxylic acid derivative.[1][3][6][15]

Step 1: Formation of 2-oxo-clopidogrel

The initial step involves the oxidation of the thiophene ring of the parent clopidogrel molecule to form an intermediate metabolite, 2-oxo-clopidogrel.[6][13][14][16][17] This reaction is catalyzed by several cytochrome P450 enzymes.[1][6][16]

Step 2: Conversion to the Active Thiol Metabolite

The second oxidative step involves the opening of the thiolactone ring of 2-oxo-clopidogrel to generate a reactive sulfenic acid intermediate.[13][14][16] This unstable intermediate is then reduced to the active thiol metabolite, which is responsible for the drug's antiplatelet activity.[13][14][16] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.[1][6]

Below is a diagram illustrating the metabolic activation pathway of clopidogrel.

Caption: Metabolic pathway of this compound.

The Enzymatic Machinery: Key Players in Clopidogrel Bioactivation

The bioactivation of clopidogrel is a multi-enzyme process, with several cytochrome P450 isoenzymes playing crucial roles. The specific enzymes involved and their relative contributions have been a subject of extensive research and some debate.

Cytochrome P450 Enzymes

Multiple CYP enzymes are involved in both steps of clopidogrel activation.[1][6][18]

-

Step 1 (Clopidogrel to 2-oxo-clopidogrel): In vitro studies have identified CYP1A2, CYP2B6, and CYP2C19 as the primary enzymes responsible for this initial oxidation.[6][17]

-

Step 2 (2-oxo-clopidogrel to Active Thiol Metabolite): The second step is also mediated by a consortium of CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][6][17]

It is now widely accepted that CYP2C19 plays a significant role in both oxidative steps of clopidogrel's bioactivation.[6][17]

The Role of Paraoxonase-1 (PON-1)

The role of paraoxonase-1 (PON-1), an esterase, in clopidogrel metabolism has been a topic of scientific discussion. Some initial studies suggested that PON-1 was a major determinant in the conversion of 2-oxo-clopidogrel to the active metabolite.[19][20] However, subsequent research has indicated that the P450-dependent pathway is the major route for the formation of the active thiol metabolite, while PON-1 may be involved in a minor, alternative pathway that produces an inactive isomer.[13][14][16][21] Low PON-1 activity has been associated with a reduced response to clopidogrel, particularly in individuals who are also carriers of CYP2C19 loss-of-function alleles.[22]

Factors Influencing Metabolic Conversion and Clinical Response

The significant interindividual variability in the response to clopidogrel can be attributed to a confluence of genetic and non-genetic factors that impact the efficiency of its metabolic activation.

Genetic Polymorphisms

Genetic variations in the genes encoding the metabolizing enzymes are a primary driver of clopidogrel response variability.[8][12][23]

-

CYP2C19: Polymorphisms in the CYP2C19 gene are the most well-characterized genetic determinants of clopidogrel resistance.[5][8][12] Loss-of-function alleles, such as CYP2C192 and CYP2C193, lead to decreased enzyme activity, resulting in reduced formation of the active thiol metabolite and diminished antiplatelet effect.[8][12][24] Conversely, the gain-of-function allele, CYP2C19*17, is associated with enhanced clopidogrel metabolism and an increased antiplatelet response.[18]

-

Other CYPs: Polymorphisms in other CYP genes, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4, have also been investigated for their potential impact on clopidogrel metabolism, although their clinical significance is generally considered to be less pronounced than that of CYP2C19.[18][25][26]

-

ABCB1: The ABCB1 gene encodes the P-glycoprotein transporter, which is involved in the intestinal absorption of clopidogrel.[6][25] Certain polymorphisms in this gene may influence the bioavailability of the prodrug.[1][6][25]

Table 1: Contribution of CYP Isoforms to Clopidogrel Metabolism

| Metabolic Step | CYP Isoform | Approximate Contribution (%) | Reference(s) |

| Step 1: Clopidogrel → 2-oxo-clopidogrel | CYP1A2 | 35.8 | [17] |

| CYP2B6 | 19.4 | [17] | |

| CYP2C19 | 44.9 | [17] | |

| Step 2: 2-oxo-clopidogrel → Active Thiol | CYP2B6 | 32.9 | [17] |

| CYP2C9 | 6.76 | [17] | |

| CYP2C19 | 20.6 | [17] | |

| CYP3A4 | 39.8 | [17] |

Drug-Drug Interactions

Concomitant administration of drugs that inhibit or induce the activity of the key metabolizing enzymes can significantly alter clopidogrel's efficacy.

-

Inhibitors: Strong or moderate inhibitors of CYP2C19, such as the proton pump inhibitors omeprazole and esomeprazole, can reduce the conversion of clopidoglegrel to its active metabolite, potentially leading to therapeutic failure.[3][5]

-

Inducers: Conversely, inducers of CYP enzymes may enhance clopidogrel's antiplatelet effect.

Clinical Factors

Patient-specific factors such as age, diabetes, and critical illness can also influence clopidogrel metabolism and response.[2][18][27] For instance, patients with a history of stent thrombosis have been shown to have diminished conversion of clopidogrel to its active metabolite.[28]

Analytical Methodologies for Quantifying the Active Thiol Metabolite

The inherent instability of the active thiol metabolite presents a significant analytical challenge.[29][30] Its reactive thiol group readily forms disulfide bonds with other molecules.[30][31] Therefore, a crucial step in its quantification is immediate derivatization after blood collection to stabilize the analyte.[29][30][32]

Experimental Protocol: LC-MS/MS Quantification of Clopidogrel Active Metabolite

The gold standard for the quantification of clopidogrel and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30][33]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of clopidogrel and its derivatized active thiol metabolite in human plasma.

Methodology:

-

Sample Collection and Stabilization:

-

Sample Preparation:

-

Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.[34]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mass Spectrometry:

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA) for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[33]

-

Below is a workflow diagram for the quantification of the clopidogrel active metabolite.

Caption: LC-MS/MS workflow for active metabolite analysis.

Conclusion and Future Perspectives

The metabolic activation of clopidogrel is a complex, multi-step process that is critical to its therapeutic efficacy. A deep understanding of the enzymatic pathways, particularly the central role of CYP2C19, and the various factors that influence this conversion is essential for optimizing antiplatelet therapy. The significant impact of genetic polymorphisms, especially in CYP2C19, highlights the potential of pharmacogenetic testing to guide personalized treatment strategies and improve clinical outcomes for patients receiving clopidogrel. Future research should continue to elucidate the intricate interplay of genetic and non-genetic factors to further refine our ability to predict and manage individual responses to this vital medication.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clopidogrel resistance: The way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Clopidogrel pharmacokinetics | PPT [slideshare.net]

- 5. Clopidogrel pharmacogenetics: metabolism and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Role of genetic polymorphisms in clopidogrel response variability: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to clopidogrel: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CLOPIDOGREL RESISTANCE.pptx [slideshare.net]

- 11. Clopidogrel Resistance? | USC Journal [uscjournal.com]

- 12. openheart.bmj.com [openheart.bmj.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. novapublishers.com [novapublishers.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The paraoxonase-1 pathway is not a major bioactivation pathway of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paraoxonase-1 activity affects the clopidogrel response in CYP2C19 loss-of-function carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Clopidogrel Pharmacogenetics: State of the Art Review and the TAILOR-PCI Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Clopidogrel pharmacogenetics and its clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases | springermedizin.de [springermedizin.de]

- 29. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Clopidogrel's Antiplatelet Activity: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Drug Development Professionals

The Foundational Challenge: Clopidogrel is a Prodrug

A fundamental principle governing any in vitro assessment of clopidogrel is its nature as a prodrug. The parent compound exhibits no direct antiplatelet activity when applied to platelets in vitro[1][2]. Its therapeutic effect is entirely dependent on hepatic biotransformation into a highly reactive and unstable active thiol metabolite.[2][3][4] This metabolic activation is a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6]

This reality dictates the first critical decision in experimental design: the parent drug cannot be used directly to assess platelet inhibition. The researcher must either use the synthetically derived active metabolite or incorporate a metabolic activation system, such as human liver microsomes, into the assay.[2][7][8] For consistency and to isolate the effects on the platelet, the use of the purified active metabolite is the preferred and more controlled approach.

The Metabolic Activation Pathway

The conversion of clopidogrel to its active form is complex and a source of inter-individual variability.[5][9] The majority of an oral dose (>85%) is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative.[5] The remaining fraction undergoes a two-step oxidation. The first step, forming 2-oxo-clopidogrel, involves several CYPs, with studies showing contributions from CYP1A2, CYP2B6, and CYP2C19.[4][5][6] The second step, converting 2-oxo-clopidogrel to the active thiol metabolite, also involves multiple CYPs, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[4][6] The significant role of CYP2C19 in both steps is a key reason for the genetic variability observed in patient response.[6][9]

Mechanism of Action: Irreversible P2Y12 Inhibition

The active thiol metabolite of clopidogrel functions by specifically and irreversibly inhibiting the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[1][9][10] The P2Y12 receptor is a Gi-protein coupled receptor.[1][11] When stimulated by ADP, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This reduction in cAMP promotes platelet activation and subsequent activation of the glycoprotein IIb/IIIa complex, the final common pathway for platelet aggregation.[1][11]

By forming a covalent disulfide bond with the P2Y12 receptor, clopidogrel's active metabolite prevents ADP from binding, thereby blocking the entire downstream signaling cascade and inhibiting platelet aggregation for the lifespan of the platelet (7-10 days).[1][9]

Core In Vitro Characterization Assays

Several methods can be employed to characterize clopidogrel's activity. The choice of assay depends on the specific research question, required throughput, and available equipment.

| Assay | Principle | Sample Type | Key Readout | Throughput | Pros | Cons |

| Light Transmission Aggregometry (LTA) | Measures change in light transmittance through platelet-rich plasma (PRP) as platelets aggregate. | Platelet-Rich Plasma (PRP) | % Aggregation | Low | Gold standard, provides detailed aggregation kinetics.[12][13] | Labor-intensive, sensitive to pre-analytical variables[7], requires specialized equipment. |

| VerifyNow® P2Y12 Assay | Turbidimetric measurement of platelet-induced aggregation of fibrinogen-coated beads in whole blood. | Whole Blood | P2Y12 Reaction Units (PRU) | Moderate | Rapid, point-of-care potential, standardized.[14][15] | Less detail than LTA, proprietary system. |

| VASP Phosphorylation Assay | Flow cytometry-based quantification of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation state, a direct downstream marker of P2Y12 activity. | Whole Blood | Platelet Reactivity Index (PRI) | Moderate | Highly specific to P2Y12 pathway, not affected by other aggregation pathways. | Requires flow cytometer, more complex data analysis. |

Gold Standard: Light Transmission Aggregometry (LTA)

LTA is the benchmark for assessing platelet aggregation.[12] It measures the increase in light passing through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.

Scientist's Insight (Causality & Validation): The validity of LTA hinges on meticulous pre-analytical sample handling and the use of appropriate controls.[16] Platelets are exquisitely sensitive and can be activated during blood draw or processing, leading to spurious results.[16] A clean venipuncture is critical.[17] The self-validating nature of the assay is established by running a baseline (vehicle control) aggregation for each donor's platelets. This baseline establishes the maximal aggregation potential, against which all inhibition is measured. The agonist of choice is ADP, as it directly stimulates the P2Y12 receptor targeted by clopidogrel. To enhance specificity for the P2Y12 pathway, prostaglandin E1 (PGE1) can be co-incubated to suppress signaling from the P2Y1 receptor, which is also activated by ADP.[18][19][20]

-

Blood Collection & PRP Preparation:

-

Collect whole blood via clean venipuncture into tubes containing 3.2% sodium citrate.[17] The ratio of blood to anticoagulant is critical.

-

Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to prepare Platelet-Rich Plasma (PRP).[23] Do not brake the centrifuge.

-

Carefully transfer the supernatant (PRP) to a new polypropylene tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to prepare Platelet-Poor Plasma (PPP), which will be used to set the 100% aggregation baseline.[23]

-

-

Aggregometer Setup:

-

Set the instrument temperature to 37°C.[24]

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

-

Assay Procedure:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes while stirring at ~1000 rpm.

-

Add 5 µL of the test compound (e.g., clopidogrel active metabolite at various concentrations) or vehicle (e.g., DMSO) and incubate for 2-5 minutes.

-

Initiate aggregation by adding 50 µL of ADP agonist (final concentration typically 5-20 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The primary endpoint is the maximum percentage of aggregation achieved.

-

Calculate the percent inhibition for each concentration of the active metabolite relative to the vehicle control:

-

% Inhibition = (1 - (Max Aggregation_Test / Max Aggregation_Vehicle)) * 100

-

-

Rapid Whole Blood Assessment: VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care test that measures platelet function in whole blood.[25] The P2Y12-specific cartridge contains fibrinogen-coated microparticles, ADP as the agonist, and PGE1 to enhance P2Y12 specificity.[14][18][26] When activated platelets bind to the fibrinogen-coated beads, aggregation occurs, which is detected as an increase in light transmittance.[14][18][27]

Scientist's Insight (Causality & Validation): The key advantage here is speed and standardization, removing much of the operator-dependent variability of LTA.[15] The system is self-contained; the instrument automates the mixing and reading process. The output, P2Y12 Reaction Units (PRU), is a proprietary algorithm based on the rate and extent of aggregation.[26][27] A higher PRU value indicates higher platelet reactivity, while a lower value indicates greater P2Y12 inhibition. Validation is achieved by establishing a baseline PRU before drug administration (if possible) and comparing it to post-treatment values.

-

Quality Control: Run the electronic quality control (EQC) and liquid quality controls (WQC) as per the manufacturer's instructions to validate instrument and reagent performance.

-

Sample Collection: Collect whole blood in a 2 mL Greiner Bio-One 3.2% sodium citrate tube.[14]

-

Assay Procedure:

-

Select the P2Y12 assay on the VerifyNow instrument.

-

Enter sample information.

-

Insert the assay cartridge into the instrument.

-

Insert the blood collection tube into the tube holder.

-

The instrument will automatically aspirate the sample, mix it with reagents, and perform the analysis.

-

-

Data Analysis:

-

The instrument reports results in PRU.

-

If a baseline sample was run, the instrument can also calculate and report the percent inhibition.

-

Troubleshooting & Advanced Considerations

In Vitro Resistance: A lack of inhibition in an in vitro assay may not be an artifact. It could reflect true clopidogrel resistance.[7] This is often linked to genetic polymorphisms in the CYP2C19 enzyme, leading to poor metabolic activation.[7][9] If using a system with human liver microsomes, this effect may be observable. When using the purified active metabolite, resistance at the platelet level is rare but could indicate a P2Y12 receptor polymorphism.

Pre-analytical Variables: High variability between experiments is a common challenge.[7] This often traces back to pre-analytical factors. Standardize blood collection time (morning is preferred), patient status (fasting), and avoid strenuous exercise or certain foods before donation, as these can affect platelet reactivity.[16][28]

Conclusion

The in vitro characterization of clopidogrel requires a nuanced approach that acknowledges its identity as a prodrug. Light Transmission Aggregometry remains the gold standard for detailed mechanistic studies, providing rich kinetic data, but demands meticulous technique. Standardized, whole-blood platforms like the VerifyNow P2Y12 assay offer a rapid and reproducible alternative for assessing the net effect of P2Y12 inhibition. By understanding the causality behind each protocol and implementing robust, self-validating controls, researchers can generate reliable and insightful data crucial for the development and evaluation of antiplatelet therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]

- 10. Clopidogrel - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. studylib.net [studylib.net]

- 15. laboratoryalliance.com [laboratoryalliance.com]

- 16. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]

- 17. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 18. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 19. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. P2Y12 Receptor Platelet Function Analysis (Functional Clopidogrel Resistance Test) | The Doctors Laboratory [tdlpathology.com]

- 22. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]

- 23. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bchcicu.org [bchcicu.org]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. biodatacorp.com [biodatacorp.com]

An In-Depth Technical Guide on the Chemical Structure and Solubility Properties of Clopidogrel Bisulfate

This guide provides a comprehensive technical overview of the chemical structure and solubility properties of clopidogrel bisulfate, an essential active pharmaceutical ingredient (API) in antithrombotic therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical characteristics that influence the formulation, bioavailability, and therapeutic efficacy of this vital medication.

Introduction: The Clinical Significance of this compound

This compound is a potent antiplatelet agent, widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, and peripheral artery disease.[1] It functions as a prodrug, which, upon metabolic activation in the liver, irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby preventing platelet aggregation.[2] The drug is the bisulfate salt of the dextrorotatory S-enantiomer of clopidogrel, which is the pharmacologically active form.[3] The inactive R-enantiomer has been associated with adverse effects in animal studies.[3] Given its critical role in cardiovascular medicine, a thorough understanding of its chemical structure and solubility is paramount for the development of stable, effective, and bioequivalent pharmaceutical formulations.

Unraveling the Chemical Architecture of this compound

Core Chemical Structure and Stereochemistry

The chemical name for this compound is methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate hydrogen sulfate.[1][4] Its molecular formula is C16H16ClNO2S·H2SO4, with a molecular weight of 419.9 g/mol .[5][6]

The structure features a chiral center at the α-carbon atom, giving rise to two enantiomers: the S-(+) and R-(-) forms.[3] As mentioned, only the S-enantiomer possesses the desired antiplatelet activity.[3] The presence of the chiral center is a critical aspect of its pharmacology and necessitates stringent control during synthesis and formulation to ensure the chiral purity of the final drug product.[2][7]

Caption: Chemical structure of (S)-clopidogrel bisulfate.

Polymorphism: A Critical Determinant of Physicochemical Properties

This compound is known to exist in multiple polymorphic forms, with Form I and Form II being the most well-characterized and pharmaceutically relevant.[8][9][10] Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement. These different crystalline forms can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[8]

-

Form I: This is a metastable form, which generally exhibits higher solubility.[11] However, its tendency to convert to the more stable Form II poses a significant challenge during formulation development and storage.[11]

-

Form II: This is the thermodynamically more stable form at ambient conditions.[12] Consequently, it is less soluble than Form I.[8] Most commercially available this compound tablets contain Form II to ensure long-term stability.[9][13]

The existence of at least six crystalline forms and one amorphous form has been reported.[9] The control of polymorphism is a critical quality attribute in the manufacturing of this compound, as unintended polymorphic transformations can impact the drug's bioavailability and therapeutic efficacy.[8]

Solubility Profile: A Deep Dive into Dissolution Behavior

As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by low solubility and high permeability.[9][14] Its solubility is a critical factor governing its dissolution rate and subsequent absorption from the gastrointestinal tract.

pH-Dependent Solubility

A key characteristic of this compound is its highly pH-dependent solubility.[15][16] It is a weak base with a pKa of approximately 4.55.[5][17] This means that its solubility is significantly higher in acidic environments, such as the stomach, and decreases as the pH increases in the intestinal tract.

The drug is freely soluble at a pH of 1 but is practically insoluble in water at a neutral pH.[14] It is also sparingly soluble in buffers with pH values of 4.5 and 6.8.[18] This pH-dependent solubility has important implications for its oral absorption, which is believed to occur predominantly in the upper gastrointestinal tract.

| Solvent/Medium | pH | Solubility | Descriptive Term (USP) | Reference |

| 0.1 N Hydrochloric Acid | 1.2 | High | Freely Soluble | [15][16][18] |

| Water | 2.6 | 6.8 g/L | - | [5] |

| Water | 3.0 | 3.0 g/L | - | [5] |

| Acetate Buffer | 4.5 | Low | Sparingly Soluble | [14][18] |

| Water | 6.0 | 0.01 g/L | - | [5] |

| Phosphate Buffer | 6.8 | Low | Sparingly Soluble | [14][18] |

| Water | 8.0 | 0.01 g/L | - | [5] |

| Methanol | - | 459 g/L | Freely Soluble | [5] |

| Ethanol | - | 52 g/L | Soluble | [5] |

| Methylene Chloride | - | 15 g/L | Sparingly Soluble | [5] |

| Ethyl Ether | - | 0.01 g/L | Practically Insoluble | [5] |

Impact of Polymorphism on Solubility

The different polymorphic forms of this compound exhibit varying solubilities. As the metastable form, Form I generally has a higher aqueous solubility compared to the more stable Form II.[11] This difference in solubility can lead to variations in the dissolution rate of the drug from the solid dosage form, which in turn can affect its bioavailability.[8] Therefore, the polymorphic form of the API must be carefully controlled and monitored throughout the drug development and manufacturing process.

Experimental Protocol: Determination of Equilibrium Solubility

To ensure the quality and performance of this compound formulations, it is essential to have a robust and reliable method for determining its solubility. The following protocol outlines a standard procedure for measuring the equilibrium solubility of this compound in various media.

Principle

This method is based on the principle of saturating a solvent with the drug substance at a constant temperature and then quantifying the amount of dissolved drug in the resulting solution.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (0.1 N)

-

Phosphate buffer (pH 6.8)

-

Acetate buffer (pH 4.5)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

-

Rotary shaker or magnetic stirrer

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Media: Prepare the desired aqueous media, such as 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each medium. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples using a rotary shaker or magnetic stirrer for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After the equilibration period, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (e.g., methanol or the dissolution medium itself). Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.[19][20] A standard curve prepared from a this compound reference standard should be used for quantification.[21]

Conclusion: Implications for Drug Development

The chemical structure and solubility properties of this compound are intricately linked to its therapeutic performance. The presence of a chiral center and the existence of multiple polymorphic forms necessitate rigorous control over the API's synthesis and crystallization processes. The pronounced pH-dependent solubility of this BCS Class II compound presents a significant challenge for formulation scientists aiming to achieve consistent drug release and absorption.

A thorough understanding of these fundamental physicochemical characteristics is indispensable for the successful development of generic this compound products that are bioequivalent to the innovator product. This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary insights to navigate the complexities associated with this important antiplatelet agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral Stability of an Extemporaneously Prepared this compound Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. tajapi.com [tajapi.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C16H18ClNO6S2 | CID 115366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral stability of an extemporaneously prepared this compound oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. japsonline.com [japsonline.com]

- 10. archive.sciendo.com [archive.sciendo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. ajper.com [ajper.com]

- 15. Design, development and evaluation of this compound floating tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ijpcbs.com [ijpcbs.com]

- 19. ajpaonline.com [ajpaonline.com]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. uspbpep.com [uspbpep.com]

Preclinical Pharmacodynamics of Clopidogrel Bisulfate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the preclinical pharmacodynamics of clopidogrel bisulfate, a cornerstone antiplatelet therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate molecular mechanisms, metabolic activation, and the critical in vitro and in vivo methodologies used to characterize its antiplatelet efficacy and thrombotic protection. By synthesizing established protocols with mechanistic insights, this guide serves as an authoritative resource for the preclinical evaluation of clopidogrel and next-generation P2Y12 inhibitors.

Introduction: The Clinical Imperative and Preclinical Foundation of Clopidogrel